Structural Uniqueness Relative to Known FABP Inhibitor Scaffolds
The compound's structure can be compared to non-annulated thiophenylamides, a class patented by Hoffmann-La Roche as FABP4/5 dual inhibitors (US 9,353,102 B2) [1]. The patented compounds feature a characteristic 'A-E' linker between the thiophene and a terminal aryl/heteroaryl ring. The target compound lacks this extended linker and instead presents a direct (E)-propenamide bridge with a unique 1-hydroxycyclopentylmethyl amide tail. This difference places the target compound outside the general formula claimed in the patent, representing a distinct chemotype.
| Evidence Dimension | Chemical Scaffold Comparison |
|---|---|
| Target Compound Data | (2E)-N-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-yl)prop-2-enamide (direct α,β-unsaturated amide, hydroxycyclopentyl tail) |
| Comparator Or Baseline | Non-annulated thiophenylamides (e.g., BDBM234709 series with IC50 values of 16-143 nM against FABP5) [1] |
| Quantified Difference | Not calculable; distinct chemotypes. BDBM234709 exhibits IC50 of 16 nM at FABP5; target compound activity is unknown. |
| Conditions | In silico scaffold classification; FABP5 TR-FRET assay for patent examples [1]. |
Why This Matters
This compound offers a distinct chemotype for exploring SAR around the thiophenylamide class, but its activity cannot be assumed from patent data alone, necessitating de novo profiling.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102. View Source
